molecular formula C8H5F3O2 B184568 3-(Trifluoromethyl)benzoic acid CAS No. 454-92-2

3-(Trifluoromethyl)benzoic acid

Cat. No.: B184568
CAS No.: 454-92-2
M. Wt: 190.12 g/mol
InChI Key: FQXQBFUUVCDIRK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid where a trifluoromethyl group is substituted at the meta position of the benzene ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)benzoic acid can be synthesized through various methods. One common approach involves the trifluoromethylation of benzoic acid derivatives. For instance, the reaction of 3-bromobenzoic acid with trifluoromethyl copper reagents under specific conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processesThe reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

3-(Trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid

Uniqueness

3-(Trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits distinct physicochemical properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXQBFUUVCDIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

63980-13-2 (thallium salt), 69226-41-1 (hydrochloride salt)
Record name 3-Trifluoromethylbenzoate
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DSSTOX Substance ID

DTXSID2041460
Record name 3-(Trifluoromethyl)benzoic acid
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Molecular Weight

190.12 g/mol
Source PubChem
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CAS No.

454-92-2
Record name 3-(Trifluoromethyl)benzoic acid
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Record name 3-Trifluoromethylbenzoate
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Record name 3-(Trifluoromethyl)benzoic acid
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Record name Benzoic acid, 3-(trifluoromethyl)-
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Record name 3-(Trifluoromethyl)benzoic acid
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Record name α,α,α-trifluoro-m-toluic acid
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Record name 3-(TRIFLUOROMETHYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(trifluoromethyl)benzoic acid a promising compound for photocatalysis?

A1: Research has shown that 4-carbazolyl-3-(trifluoromethyl)benzoic acid, a derivative of this compound, exhibits promising photocatalytic activity. This is attributed to its ability to form a persistent intramolecular charge-transfer state upon light irradiation [, ]. This state demonstrates enhanced catalytic activity in reducing carbon-halogen bonds, surpassing the activity of the parent carbazole molecule. The presence of the trifluoromethyl and carboxylic acid groups likely contributes to this enhanced activity by influencing electron transfer dynamics.

Q2: Can this compound be used to synthesize other valuable compounds?

A2: Yes, this compound serves as a starting material for synthesizing various compounds. For instance, it's a key precursor in the synthesis of metaflumizone, a potent insecticide []. Additionally, it can be used to create novel nucleosides like 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone, which are important for enhancing the stability of organofluorine compounds [].

Q3: How does the structure of this compound influence its solubility in different solvents?

A3: The introduction of fluorine atoms significantly impacts the solubility of benzoic acid derivatives. While benzoic acid shows limited solubility in dense carbon dioxide, the addition of a trifluoromethyl group in this compound dramatically enhances its solubility in this solvent []. This highlights the role of fluorination in modulating the physicochemical properties of organic compounds, particularly their interaction with supercritical fluids like carbon dioxide.

Q4: Are there established methods to synthesize this compound?

A4: Yes, efficient synthetic routes for this compound have been developed. One method involves the hydrolysis of 1,3-bis(trichloromethyl)benzene in the presence of a zinc-containing catalyst and water []. This reaction highlights the use of transition metal catalysis in organic synthesis and provides a practical pathway for obtaining this valuable compound.

Q5: Have there been any studies on the conformation of this compound and its derivatives?

A5: Yes, research has investigated the dipole moments of methyl- and trifluoromethyl-substituted methyl benzoates, including derivatives of this compound []. These studies provide insights into the spatial arrangement of these molecules, suggesting potential rotation of the ester group relative to the aromatic ring. This information is valuable for understanding the reactivity and potential applications of these compounds.

Q6: Can this compound be used to synthesize compounds with biological activity?

A6: Yes, this compound can be used as a building block for compounds exhibiting biological activities. For example, researchers have synthesized a series of 4-substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones starting from 2-fluoro-3-trifluoromethyl-benzoic acid hydrazide []. Preliminary biological assays indicated that some of these compounds possess notable fungicidal activity against plant pathogens.

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